molecular formula C17H28O5 B1248592 (3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

Cat. No.: B1248592
M. Wt: 312.4 g/mol
InChI Key: NCFULEXBOBCPCY-MCWBUIHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione is a macrolide antibiotic and the aglycon of methymycin. It is a 12-membered lactone ring structure that has been a significant target in synthetic organic chemistry due to its complex structure and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione can be synthesized via several synthetic routes. One notable method involves the use of its acetylenic analogue, 8,9-didehydromethynolide. The lactonization of the seco-acids is carried out using a mixed anhydride method with 2,4,6-trichlorobenzoyl chloride . Another efficient synthesis involves the use of D-glucose as a starting material, which is converted into two segments that are then esterified and cyclized to form the 12-membered lactone ring .

Industrial Production Methods: Industrial production of methynolide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, macrocyclization, and the use of protecting groups to achieve the desired stereoselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

Common Reagents and Conditions: Common reagents used in the reactions involving methynolide include potassium carbonate, 18-crown-6, and fluoride anion. The reactions are typically carried out under anhydrous conditions using solvents such as toluene and tetrahydrofuran .

Major Products Formed: The major products formed from the reactions of methynolide depend on the specific reaction conditions and reagents used. For example, the intramolecular Wittig-Horner reaction can produce a cyclic enone, while reduction reactions may yield various reduced derivatives .

Scientific Research Applications

(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying macrolide synthesis and reaction mechanisms. In biology and medicine, methynolide’s antibiotic properties make it a valuable compound for developing new antibiotics and studying bacterial resistance . Additionally, methynolide is used in industrial applications for the synthesis of other macrolide antibiotics and related compounds .

Mechanism of Action

Comparison with Similar Compounds

(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione is similar to other macrolide antibiotics such as erythromycin, methymycin, and picromycin. These compounds share a common macrolide structure but differ in their specific substituents and biological activity . This compound’s unique structure and stereochemistry make it a valuable compound for studying macrolide synthesis and developing new antibiotics.

List of Similar Compounds:
  • Erythromycin
  • Methymycin
  • Picromycin
  • Magnamycin
  • Oleandomycin

This compound’s distinct features, such as its 12-membered lactone ring and specific substituents, set it apart from these similar compounds, highlighting its uniqueness in the field of macrolide antibiotics .

Properties

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C17H28O5/c1-6-14-17(5,21)8-7-13(18)10(2)9-11(3)15(19)12(4)16(20)22-14/h7-8,10-12,14-15,19,21H,6,9H2,1-5H3/b8-7+/t10-,11+,12-,14-,15+,17+/m1/s1

InChI Key

NCFULEXBOBCPCY-MCWBUIHHSA-N

Isomeric SMILES

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O)C)C)(C)O

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O

Synonyms

methynolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione
Reactant of Route 2
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione
Reactant of Route 3
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione
Reactant of Route 4
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione
Reactant of Route 5
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione
Reactant of Route 6
(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

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